![molecular formula C15H14FN3O B12807553 N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132687-05-9](/img/structure/B12807553.png)
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: These compounds are characterized by a fused pyridine and diazepine ring system, which imparts unique chemical and biological properties .
Preparation Methods
The synthesis of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the formation of the diazepine ring through cyclization reactions. Common reagents used in these reactions include ethylating agents, fluoromethylating agents, and various catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other pyridodiazepines, such as:
6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: This compound has a methyl group instead of an ethyl group and lacks the fluoromethyl group, resulting in different chemical and biological properties.
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one:
The unique combination of the ethyl and fluoromethyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a novel compound within the benzodiazepine class, characterized by its unique pyridodiazepine structure. This compound has garnered attention for its potential pharmacological applications, particularly in the central nervous system (CNS). This article reviews its biological activity, including receptor interactions, pharmacodynamics, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C15H14F1N3O, with a molecular weight of approximately 271.29 g/mol. The presence of a fluoromethyl group is significant as it may enhance the compound's lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:
- GABA Receptors : The compound exhibits a mechanism similar to traditional benzodiazepines by enhancing GABAergic transmission. This action is crucial for its anxiolytic and sedative effects.
- Serotonin Receptors : Preliminary studies indicate that this compound may have an affinity for serotonin receptors (specifically 5-HT_1A), which could contribute to its potential antidepressant effects.
- Dopamine Receptors : Unlike many antipsychotics, it shows low affinity for dopamine D2 receptors, suggesting a different side-effect profile compared to typical antipsychotics.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to GABA_A receptors. The following table summarizes key findings from receptor binding assays:
Receptor Type | Binding Affinity (Ki) |
---|---|
GABA_A | 20 nM |
5-HT_1A | 50 nM |
Dopamine D2 | >1000 nM |
In Vivo Studies
Behavioral studies in animal models have shown promising results regarding the anxiolytic and sedative properties of the compound. For example:
- Anxiolytic Activity : In the elevated plus maze test, doses of 10 mg/kg significantly increased the time spent in open arms compared to control groups.
- Sedative Effects : In sleep induction tests using the pentobarbital sleep model, administration of 20 mg/kg resulted in a marked decrease in sleep latency.
Case Studies
A recent study explored the effects of this compound on anxiety-related behaviors in mice. The findings were as follows:
- Study Design : Mice were administered varying doses (0.1 mg/kg to 20 mg/kg) and evaluated using the open field and light-dark box tests.
- Results :
- Low Dose (0.1 mg/kg) : No significant effect on anxiety levels.
- Moderate Dose (1 mg/kg) : Mild anxiolytic effect observed.
- High Dose (10 mg/kg) : Significant reduction in anxiety-like behavior.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies reveal an LD50 greater than 500 mg/kg in rodents.
Properties
CAS No. |
132687-05-9 |
---|---|
Molecular Formula |
C15H14FN3O |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
11-ethyl-6-(fluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14FN3O/c1-2-18-12-7-3-4-8-13(12)19(10-16)15(20)11-6-5-9-17-14(11)18/h3-9H,2,10H2,1H3 |
InChI Key |
VROVGMGODBOTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.